copper(II) sulfate hexahydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
CuH12O10S |
|---|---|
Molecular Weight |
267.7 g/mol |
IUPAC Name |
copper;sulfate;hexahydrate |
InChI |
InChI=1S/Cu.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |
InChI Key |
KDBQRAGSEVVHSN-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Copper Ii Sulfate Hydrates
Controlled Crystallization Techniques for Hydrates
Controlled crystallization is essential for producing high-quality, single crystals of copper(II) sulfate (B86663) hydrates. The techniques employed are centered on managing the supersaturation of a solution to promote gradual and orderly crystal growth.
Aqueous Solution-Based Growth of Copper(II) Sulfate Crystals
The most common method for growing copper(II) sulfate hydrate (B1144303) crystals is the slow evaporation of a saturated aqueous solution at room temperature. rajpub.com This technique involves dissolving copper(II) sulfate in water, typically heated to increase solubility, until no more solute can be dissolved, thus creating a saturated solution. melscience.comthoughtco.com The solution is then filtered to remove any impurities or undissolved particles and left in an undisturbed environment. melscience.com As the solvent (water) evaporates over time, the concentration of the solute exceeds the saturation point, leading to a supersaturated state from which crystals begin to nucleate and grow. melscience.com
The concentration of the initial solution, or its molarity, has a direct impact on the crystallization time and the ultimate size of the crystals. Studies have shown that different molarities lead to variations in the growth period and dimensions of the resulting crystals. For instance, a solution with a molarity of 0.5 M may require a longer crystallization period but can produce larger crystals compared to solutions with lower or higher molarities. rajpub.com
Table 1: Effect of Molarity on Copper(II) Sulfate Pentahydrate Crystal Growth
| Molarity (M) | Crystallization Time (Days) | Resulting Crystal Size (mm³) |
|---|---|---|
| 0.25 | 82 | 39 × 12 × 3 |
| 0.5 | 91 | 33.05 × 30.5 × 4.7 |
| 1.5 | 42 | 19.12 × 15.3 × 5.5 |
Data adapted from a study on the growth of CuSO₄·5H₂O single crystals by slow evaporation. rajpub.com
Influence of Growth Environment and Additives on Crystal Morphology
The morphology, or external shape, of copper(II) sulfate crystals can be significantly altered by the growth environment and the presence of specific additives in the crystallization solution. These substances can act as "habit modifiers," which influence the relative growth rates of different crystal faces. researchgate.net
The solvent itself can play a role. For example, using diluted sulfuric acid as a solvent instead of distilled water can modify the crystal habit by decreasing the pH and increasing the concentration of sulfate anions in the solution. researchgate.net
Additives are widely used in industrial processes like electrodeposition to control the properties of the resulting copper layer. Organic compounds such as gelatin, thiourea, and various sulfonate-containing molecules can refine grain structure, improve surface smoothness, and alter crystal orientation. mdpi.comelectrochemsci.orgresearchgate.net These additives typically work by adsorbing onto the crystal surface, which can inhibit or promote growth on specific crystallographic planes. mdpi.com For instance, gelatin can lead to more uniformly distributed grains, while thiourea often acts as a grain-refining and brightening agent. electrochemsci.org The presence of chloride ions can also enhance the effect of these organic additives. researchgate.net
Table 2: Influence of Selected Additives on Copper Crystal Properties
| Additive | Primary Effect on Crystal Morphology/Properties |
|---|---|
| Gelatin | Promotes leveling and grain refining; leads to more homogeneous grain distribution. electrochemsci.org |
| Thiourea | Acts as a grain-refining and brightening agent. electrochemsci.org |
| Sulfonate-containing organics | Can act as brighteners by selectively adsorbing onto crystal faces, hindering unidirectional growth. mdpi.com |
| Chloride Ions (Cl⁻) | Can enhance the adsorption and leveling effects of organic additives. researchgate.net |
Seed Crystal Preparation and Growth Optimization
To grow large, well-formed single crystals, the use of a seed crystal is a critical optimization step. Spontaneous nucleation from a supersaturated solution often results in multiple small crystals. By introducing a single, high-quality seed crystal, the deposition of the solute can be directed onto this seed, promoting its growth into a larger crystal. melscience.com
The preparation of a seed crystal involves pouring a small amount of the saturated copper(II) sulfate solution into a shallow dish and allowing it to evaporate for several hours or overnight. thoughtco.com From the resulting small crystals, one with a well-defined shape and no visible defects is selected. melscience.com This chosen seed crystal is then carefully tied to a thin, non-reactive thread, such as a nylon fishing line, and suspended in a larger volume of the filtered, saturated solution. thoughtco.comcsub.edu The seed must be fully submerged but should not touch the bottom or sides of the container to ensure uniform growth. thoughtco.com The container is then covered to prevent contamination while still allowing for slow evaporation. By controlling the temperature to avoid fluctuations, which can cause partial dissolution, the seed crystal will gradually grow larger over a period of days to weeks. thoughtco.com
Targeted Preparation and Interconversion of Specific Hydrate Forms
The different hydrated forms of copper(II) sulfate can be interconverted by controlling conditions such as temperature and humidity. This is most clearly demonstrated through the dehydration and rehydration of the common pentahydrate form.
Controlled Dehydration Pathways and Their Mechanisms
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) loses its water of crystallization in distinct steps upon heating. wikipedia.org This stepwise dehydration indicates that the water molecules are bound with different strengths within the crystal lattice. mt.com The process begins at relatively low temperatures, with the final water molecule being the most tightly bound. The end product of complete dehydration is the anhydrous form of copper(II) sulfate (CuSO₄), which is a white powder, in contrast to the vibrant blue of the pentahydrate. wikipedia.org
The dehydration process can be summarized by the following stages and corresponding temperatures:
Table 3: Dehydration Stages of Copper(II) Sulfate Pentahydrate
| Temperature | Process | Resulting Compound |
|---|---|---|
| ~63 °C (145 °F) | Loses two water molecules | CuSO₄·3H₂O (Trihydrate) |
| ~109 °C (228 °F) | Loses two more water molecules | CuSO₄·H₂O (Monohydrate) |
| ~200 °C (392 °F) | Loses the final water molecule | CuSO₄ (Anhydrous) |
Temperature data sourced from the decomposition properties of CuSO₄·5H₂O. wikipedia.org
Rehydration Kinetics and Thermodynamic Considerations
The process of dehydration is reversible. Anhydrous copper(II) sulfate is hygroscopic, meaning it readily absorbs water from the atmosphere. When water is directly added to the white anhydrous compound, it quickly reverts to the blue pentahydrate form. wikipedia.org This rehydration process is an exothermic reaction, releasing heat as the water molecules are reincorporated into the crystal structure to form the aquo complex [Cu(H₂O)₆]²⁺ in solution, which then crystallizes as the pentahydrate. wikipedia.org This distinct color change and energy release upon rehydration make it a common chemical demonstration of the principle of mineral hydration. wikipedia.org
Synthesis of Anhydrous Copper(II) Sulfate via Thermal Treatment
Anhydrous copper(II) sulfate is synthesized through the thermal dehydration of its hydrated forms, most commonly copper(II) sulfate pentahydrate (CuSO₄·5H₂O). This process involves heating the hydrated salt, which drives off the water of crystallization. rsc.orgarbuiso.com The transition is visually indicated by a distinct color change from the vibrant blue of the hydrated crystals to the grayish-white powder of the anhydrous form. rsc.orgyoutube.com
The procedure typically involves gently heating the powdered hydrated copper(II) sulfate in a crucible or test tube. rsc.orgrsc.org As the temperature increases, the water molecules are released as steam, leaving behind the anhydrous salt. rsc.orgarbuiso.com Care must be taken to heat the compound steadily to prevent the condensation of water in cooler parts of the apparatus, which could run back onto the hot solid and potentially crack the container. rsc.org Over-heating should also be avoided, as it can cause further decomposition of the copper(II) sulfate into copper(II) oxide and sulfur dioxide. rsc.orgaithor.com
This dehydration is a reversible reaction. rsc.org When water is added to the resulting white anhydrous copper(II) sulfate, it reverts to its blue hydrated form. rsc.org This rehydration process is exothermic, releasing heat, which implies that the initial thermal decomposition (dehydration) is an endothermic process, requiring an input of energy. rsc.org The reversible nature of this color change has been historically utilized as a qualitative test for the presence of water in liquids. rsc.org
Table 1: Key Aspects of Thermal Synthesis of Anhydrous Copper(II) Sulfate
| Parameter | Description |
|---|---|
| Starting Material | Hydrated copper(II) sulfate (e.g., CuSO₄·5H₂O) |
| Process | Gentle heating in a suitable container (e.g., crucible) |
| Physical Change | Blue crystalline solid turns into a white/grayish-white powder |
| Chemical Change | Removal of water of crystallization (H₂O) |
| Reaction Type | Endothermic, Reversible Decomposition |
| Product | Anhydrous copper(II) sulfate (CuSO₄) |
Copper(II) Sulfate Hexahydrate as a Precursor in Advanced Chemical Syntheses
This compound serves as a readily available and versatile precursor for the synthesis of more complex chemical structures, including coordination compounds, nanomaterials, and as a catalyst in organic reactions. In aqueous solutions, the copper(II) ions exist as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. youtube.com Ligands can then replace the water molecules to form a variety of colored complexes. youtube.com
Application in Coordination Compound Synthesis
Copper(II) sulfate is a common starting material for the synthesis of coordination compounds due to its solubility and the reactivity of the copper(II) center. By reacting aqueous or alcoholic solutions of copper(II) sulfate with various ligands, chemists can synthesize a wide array of complex molecules.
For instance, the addition of concentrated ammonia (B1221849) to a copper(II) sulfate solution leads to the formation of a deep blue-to-violet crystalline product. oneonta.edu Similarly, reacting copper(II) sulfate pentahydrate with diphenylamine (B1679370) in methanol (B129727) results in a complex with the proposed formula [Cu(diphenylamine)₄]SO₄(H₂O)₆. researchgate.net The formation of this complex is indicated by a significant shift in the UV-Vis spectrum. researchgate.net Other syntheses have produced polynuclear coordination compounds by reacting copper(II) sulfate with ligands such as 2–(carboxyphenyl)iminodiacetate anion at specific pH values. mdpi.com The specific geometry and coordination number of the resulting copper complex, which can range from tetrahedral to square planar or square pyramidal, is influenced by the copper source and the nature of the ligand. chemrxiv.org
Table 2: Examples of Coordination Compounds Synthesized from Copper(II) Sulfate
| Ligand | Solvent | Resulting Compound/Complex Formula |
|---|---|---|
| Ammonia (NH₃) | Water/Ethanol | Copper-ammonia complex oneonta.edu |
| Diphenylamine | Methanol | [Cu(diphenylamine)₄]SO₄(H₂O)₆ researchgate.net |
| 2–(carboxyphenyl)iminodiacetate (H₃cpida) | Water | [Cu₂(cpida)(H₂O)₄][Cu(cpida)]·3H₂O mdpi.com |
Role in Nanomaterial Fabrication
Copper(II) sulfate is an essential precursor in the fabrication of various copper-based nanomaterials. Its utility stems from the fact that the copper(II) ions in the salt can be reduced to form metallic copper nanoparticles (CuNPs) or reacted with other precursors to form compounds like copper sulfide (B99878) (CuS) nanoparticles. nepjol.inforesearchgate.net
One environmentally friendly approach, known as green synthesis, uses plant extracts to fabricate nanoparticles. For example, copper nanoparticles have been synthesized by mixing a 0.01M copper(II) sulfate solution with an extract from Zingiber officinale (ginger). nepjol.info The flavonoids and polyphenolic groups within the extract act as both reducing and capping agents, converting the copper(II) ions into stable nanoparticles. nepjol.info The formation of CuNPs is indicated by a color change to brown and can be monitored using UV-Visible spectroscopy. nepjol.info
Another method involves the solid-state fabrication of copper nanoclusters (Cu NCs) and hierarchical supraparticles (SPs). mdpi.com In this solvent-free process, a copper salt like copper(II) sulfate is mixed and ground with thiol-containing molecules, such as l-Cysteine or glutathione, which act as stabilizers. mdpi.com This mechanochemical approach provides a facile route to producing nanomaterials with high photoluminescence quantum yields. mdpi.com
Table 3: Methods for Nanomaterial Fabrication Using Copper(II) Sulfate
| Fabrication Method | Reducing/Stabilizing Agent | Nanomaterial Product | Key Feature |
|---|---|---|---|
| Green Synthesis | Zingiber officinale extract | Copper Nanoparticles (CuNPs) | Eco-friendly, uses plant-based reagents nepjol.info |
Utilization in Organic Synthesis as a Reagent or Catalyst
Copper(II) sulfate is recognized as an inexpensive, readily available, and efficient catalyst for a variety of transformations in organic synthesis. nbinno.comresearchgate.net It can facilitate reactions such as oxidations, reductions, and coupling reactions, making it a valuable tool for synthesizing complex molecules used in pharmaceuticals and dyes. nbinno.com The use of copper(II) sulfate is often favored for its low cost and ecological advantages. researchgate.netresearchgate.net
A notable application is the use of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) as a green catalyst for the acetylation of alcohols and phenols. scielo.br This process involves reacting a hydroxyl compound with acetic anhydride in the presence of a catalytic amount of CuSO₄·5H₂O. scielo.br The reaction proceeds efficiently at room temperature under solvent-free conditions, offering an eco-friendly alternative to other methods. scielo.br Copper sulfate has also been reported as a catalyst in the formation of triazoles and in facilitating C-C bond formations in various coupling reactions. nbinno.comresearchgate.net
Table 4: Applications of Copper(II) Sulfate in Organic Synthesis
| Reaction Type | Role of Copper(II) Sulfate | Substrates | Key Advantage |
|---|---|---|---|
| Acetylation | Lewis acid catalyst scielo.br | Alcohols, Phenols | Solvent-free, room temperature, "green" catalyst scielo.br |
| Coupling Reactions | Catalyst nbinno.com | Not specified | Facilitates C-C bond formation nbinno.com |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Acetic Anhydride | (CH₃CO)₂O |
| Ammonia | NH₃ |
| Anhydrous Copper(II) Sulfate | CuSO₄ |
| Copper(II) Oxide | CuO |
| This compound | CuSO₄·6H₂O |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O |
| Diphenylamine | (C₆H₅)₂NH |
| Ethanol | C₂H₅OH |
| Glutathione | C₁₀H₁₇N₃O₆S |
| l-Cysteine | C₃H₇NO₂S |
| Methanol | CH₃OH |
| Sulfur Dioxide | SO₂ |
Advanced Crystallographic Investigations of Copper Ii Sulfate Hydrates
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional structure of crystalline solids. For copper(II) sulfate (B86663) hydrates, SC-XRD has been crucial in establishing accurate structural models.
Copper(II) sulfate is known to form several stable hydrates, with the pentahydrate being the most common. wikipedia.org The fundamental building block in aqueous solutions and many hydrated crystals is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which has an octahedral geometry. wikipedia.org However, in the solid state, the degree of hydration and the specific crystal structure can vary.
Recent structural determinations from X-ray diffraction experiments at 100 K have provided high-precision data for the anhydrous, monohydrate, trihydrate, and pentahydrate forms. rsc.orgsemanticscholar.org
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, Chalcanthite) : This is the most commonly encountered form and crystallizes in the triclinic system. rajpub.comijret.org The structure features a polymeric arrangement where the copper ion is in a distorted octahedral environment. wikipedia.org Each Cu²⁺ ion is coordinated to four water molecules in a square-planar geometry and to two oxygen atoms from bridging sulfate anions, which link the [Cu(H₂O)₄] units into chains. wikipedia.orgresearchgate.netquora.com The fifth water molecule is not directly bonded to the copper ion but is held within the lattice by hydrogen bonds. researchgate.netvedantu.com
Copper(II) Sulfate Trihydrate (CuSO₄·3H₂O, Bonattite) : This hydrate (B1144303) has also been structurally characterized, revealing a different arrangement of water molecules and sulfate ions around the central copper ion compared to the pentahydrate. rsc.org
Copper(II) Sulfate Monohydrate (CuSO₄·H₂O, Poitevinite) : The monohydrate structure shows a further reduction in coordinated water molecules, leading to a more condensed structure with increased bridging by sulfate ions. rsc.org
Anhydrous Copper(II) Sulfate (CuSO₄, Chalcocyanite) : The anhydrous form crystallizes in the orthorhombic space group Pnma. materialsproject.org In this structure, the Cu²⁺ ion is bonded to six oxygen atoms from six different sulfate tetrahedra, forming a network of corner- and edge-sharing CuO₆ octahedra and SO₄ tetrahedra. materialsproject.org
| Compound | Mineral Name | Crystal System | Space Group | Coordination Environment of Cu²⁺ |
|---|---|---|---|---|
| CuSO₄·5H₂O | Chalcanthite | Triclinic | Pī | Distorted octahedral; 4 H₂O + 2 O(SO₄) |
| CuSO₄·3H₂O | Bonattite | Monoclinic | Pc | Distorted octahedral |
| CuSO₄·H₂O | Poitevinite | Monoclinic | C2/c | Distorted octahedral |
| CuSO₄ | Chalcocyanite | Orthorhombic | Pnma | Octahedral; 6 O(SO₄) |
Performing X-ray diffraction studies at cryogenic temperatures (e.g., 90-100 K) significantly improves the quality and precision of the resulting crystal structure. rsc.orgsemanticscholar.orgresearchgate.net At low temperatures, thermal vibrations of atoms are substantially reduced. This leads to sharper and more intense diffraction spots, allowing for a more accurate determination of atomic positions, bond lengths, and bond angles. This enhanced precision is particularly important for accurately modeling the hydrogen bonding networks and understanding the subtle distortions in the copper coordination sphere, such as those caused by the Jahn-Teller effect. miragenews.com Low-temperature Raman spectroscopy has also been used to investigate the vibrational spectra of these hydrates, providing complementary information about their structural transformations. nih.govacs.org
Neutron Diffraction Analysis of Hydrogen Atom Positions and Overall Structure
While X-ray diffraction is excellent for locating heavier atoms like copper, sulfur, and oxygen, it is less effective at accurately determining the positions of hydrogen atoms. This is because X-rays scatter off electrons, and hydrogen has only one. Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei. This technique is therefore exceptionally sensitive to the positions of hydrogen (or its isotope, deuterium).
Neutron diffraction studies on copper(II) sulfate pentahydrate have been critical for precisely locating the hydrogen atoms. osti.gov These studies have provided unambiguous confirmation of the geometry of the five distinct water molecules and the intricate details of the hydrogen-bonding network. miragenews.comosti.gov This has allowed for a complete and accurate description of the crystal structure, validating and refining the models initially proposed from X-ray diffraction data.
Examination of Crystal Defects and Imperfections
Real crystals are never perfectly ordered and always contain defects that can influence their physical and chemical properties. uobaghdad.edu.iqporiyaan.in Crystal imperfections are classified based on their dimension: point defects (zero-dimensional), line defects (one-dimensional), and surface defects (two-dimensional). poriyaan.inyoutube.com
Point Defects : These include vacancies (a missing atom or ion from a lattice site) and impurities. poriyaan.in In copper(II) sulfate crystals, vacancies can be introduced during rapid crystal growth or by thermal effects. uobaghdad.edu.iq A common impurity is the substitution of Cu²⁺ ions with other divalent metal ions, such as Fe²⁺, which can occur if the starting materials are not pure. crystalls.info
Line Defects (Dislocations) : These are one-dimensional defects where a disruption occurs along a line in the crystal lattice. lkouniv.ac.in Edge dislocations (an extra half-plane of atoms) and screw dislocations (a shear distortion) can be introduced during crystal growth or by mechanical stress. youtube.comlkouniv.ac.in These defects can impact the mechanical strength of the crystals.
Surface and Volume Defects : These include grain boundaries in polycrystalline samples, stacking faults (interruptions in the stacking sequence of crystal planes), and inclusions of solvent or other foreign particles trapped during crystallization. uobaghdad.edu.iqporiyaan.in
The study of these defects is important for controlling crystal quality, which is essential for technological applications.
Solvatomorphism and Polymorphism Studies of Copper(II) Sulfate Systems
The ability of a substance to crystallize in different forms is a key area of materials science.
Solvatomorphism (or Pseudopolymorphism) : This phenomenon describes the existence of different crystal structures resulting from the incorporation of different solvent molecules into the crystal lattice. iucr.org Studies on copper(II) coordination compounds have shown that the choice of solvent can have a profound influence on the resulting crystal structure. nih.gov For instance, crystallizing a copper(II) complex from different ratios of water and methanol (B129727) can lead to the formation of distinct solvatomorphs with varying numbers of incorporated water and methanol molecules. nih.gov The different hydrates of copper(II) sulfate (pentahydrate, trihydrate, etc.) are a classic example of solvatomorphism where water is the solvent. ias.ac.in
Polymorphism : This is the ability of a single compound to exist in more than one crystal structure. While the various hydrates are technically solvatomorphs, polymorphism can occur within a single hydrate or in the anhydrous form under different conditions of temperature and pressure. These different crystalline arrangements can lead to variations in physical properties such as solubility, stability, and color. ias.ac.in
Investigating these phenomena provides insight into the fundamental processes of nucleation and crystal growth and allows for the targeted synthesis of materials with specific properties. ias.ac.inwhiterose.ac.uk
Spectroscopic Characterization Techniques and Interpretations for Copper Ii Sulfate Hexahydrate and Its Derivatives
Electronic Spectroscopy and Ligand Field Theory
The vibrant blue color of copper(II) sulfate (B86663) hexahydrate is a direct consequence of the electronic transitions within the d-orbitals of the copper(II) ion. Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides a window into these transitions, which are rationalized by ligand field theory.
In copper(II) sulfate hexahydrate, the copper(II) ion is in a +2 oxidation state with a d⁹ electronic configuration. This configuration results in a partially filled d-orbital, which allows for the absorption of light in the visible region of the electromagnetic spectrum, leading to electronic transitions between the split d-orbitals. doubtnut.com
The UV-Visible spectrum of an aqueous solution of copper(II) sulfate, which contains the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, exhibits a broad absorption band in the red region of the spectrum, with a maximum absorption (λₘₐₓ) typically observed around 800 nm. researchgate.netumb.edu This absorption is responsible for the characteristic blue color of the solution, as it is the complementary color of the absorbed red light. The broad nature of the absorption band is attributed to the Jahn-Teller effect, which causes a distortion in the octahedral geometry of the [Cu(H₂O)₆]²⁺ complex. hhrc.ac.in
The primary electronic transition observed is the excitation of an electron from the lower energy t₂g set of d-orbitals to the higher energy eg set. libretexts.org The energy of this transition corresponds to the crystal field splitting energy, Δₒ.
Table 1: UV-Visible Spectroscopic Data for the Hexaaquacopper(II) Ion
| Wavelength (λₘₐₓ) | Wavenumber (cm⁻¹) | Electronic Transition |
|---|
Note: The exact position of the absorption maximum can be influenced by factors such as concentration and the specific crystalline environment.
Ligand field theory provides a framework for understanding the splitting of the d-orbitals of a central metal ion under the influence of surrounding ligands. researchgate.net In the case of this compound, the six water molecules act as ligands, creating an approximately octahedral crystal field around the Cu²⁺ ion.
This octahedral field lifts the degeneracy of the five d-orbitals, splitting them into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). libretexts.org The energy difference between these two levels is the crystal field splitting energy (Δₒ). The magnitude of Δₒ is determined by the nature of the ligands, the charge on the metal ion, and the coordination geometry.
For the [Cu(H₂O)₆]²⁺ ion, the d⁹ configuration leads to an electronic state of ²D. In an octahedral field, this state splits into a lower energy ²T₂g state and a higher energy ²Eg state. The observed broad absorption band in the UV-Vis spectrum corresponds to the transition from the ²Eg ground state to the ²T₂g excited state.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular vibrations within this compound. These methods provide detailed information about the functional groups present, the nature of the coordination bonds, and the structural arrangement of the crystal lattice.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the compound. In this compound, the FTIR spectrum is dominated by the vibrational modes of the sulfate anion (SO₄²⁻) and the water molecules (H₂O).
The sulfate ion, in its free state, has a tetrahedral symmetry (Tₐ) and exhibits four fundamental vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate antisymmetric stretch (ν₃), and a triply degenerate bend (ν₄). In the crystal lattice of this compound, the interaction with the surrounding ions can lower the symmetry of the sulfate group, leading to the splitting of the degenerate modes and the appearance of otherwise infrared-inactive modes.
The water molecules in this compound are present in the coordination sphere of the copper ion. The coordination to the metal ion influences the vibrational frequencies of the water molecules. The O-H stretching vibrations typically appear as a broad band in the region of 3000-3600 cm⁻¹, while the H-O-H bending vibration is observed around 1600-1670 cm⁻¹. The coordination to the copper ion can also give rise to new vibrational modes, such as rocking, wagging, and twisting, in the lower frequency region of the spectrum.
Table 2: Typical FTIR Peak Assignments for Copper(II) Sulfate Hydrates
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000 - 3600 | ν(O-H) stretching of coordinated H₂O |
| ~1630 - 1670 | δ(H-O-H) bending of coordinated H₂O |
| ~1100 - 1140 | ν₃(SO₄²⁻) antisymmetric stretching |
| ~980 | ν₁(SO₄²⁻) symmetric stretching (often weak in IR) |
| ~610 - 620 | ν₄(SO₄²⁻) bending |
Note: The specific peak positions can vary slightly depending on the degree of hydration and the crystalline environment. The data presented is a general representation for hydrated copper sulfates. ijses.comresearchgate.netresearchgate.net
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.
In the Raman spectrum of this compound, the symmetric stretching mode (ν₁) of the sulfate anion gives rise to a very strong and sharp peak, typically around 983 cm⁻¹. researchgate.net The other sulfate vibrational modes (ν₂, ν₃, and ν₄) are also observable. The vibrational modes of the coordinated water molecules are also present in the Raman spectrum.
Raman spectroscopy is an excellent tool for monitoring phase transformations, such as the dehydration of this compound. As water is removed from the crystal lattice, the coordination environment of the copper(II) ion and the symmetry of the sulfate anion change, leading to shifts in the positions and intensities of the Raman bands. For instance, the position of the ν₁(SO₄²⁻) peak is sensitive to the degree of hydration. geologyscience.ru
Table 3: Typical Raman Peak Assignments for Copper(II) Sulfate Hydrates
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000 - 3600 | ν(O-H) stretching of H₂O |
| ~1630 | δ(H-O-H) bending of H₂O |
| ~1100 - 1150 | ν₃(SO₄²⁻) antisymmetric stretching |
| ~983 | ν₁(SO₄²⁻) symmetric stretching |
| ~615 | ν₄(SO₄²⁻) bending |
Note: The provided data is representative of hydrated copper sulfates and can be used for structural identification and monitoring changes in hydration. researchgate.netgeologyscience.ru
Terahertz Time-Domain Spectroscopy (THz-TDS) is a relatively new technique that probes low-frequency molecular vibrations, typically in the range of 0.1 to 3 THz (3.3 to 100 cm⁻¹). springernature.com This spectral region is particularly sensitive to intermolecular interactions, such as hydrogen bonding and lattice vibrations, making it an ideal tool for differentiating between different hydration states of a compound.
Different hydrates of copper(II) sulfate exhibit unique and characteristic absorption features in the terahertz region. iphy.ac.cn These spectral fingerprints arise from the distinct lattice vibrations and hydrogen-bonding networks present in each hydrate (B1144303). For example, the transition from copper(II) sulfate pentahydrate to the trihydrate and monohydrate forms upon dehydration can be clearly monitored by the appearance and disappearance of specific absorption peaks in the THz spectrum.
The sensitivity of THz-TDS to the hydration state allows for the quantitative analysis of mixtures of different hydrates and for the study of the dynamics of hydration and dehydration processes.
Table 4: Terahertz Absorption Peaks for Different Copper(II) Sulfate Hydrates
| Hydration State | Approximate Peak Positions (cm⁻¹) |
|---|---|
| Pentahydrate (CuSO₄·5H₂O) | Broad absorption with weak features |
| Trihydrate (CuSO₄·3H₂O) | Distinct sharp absorption features |
| Monohydrate (CuSO₄·H₂O) | Characteristic absorption peaks different from trihydrate |
Note: The exact peak positions are highly specific to the crystalline form and can be used for unambiguous identification of the hydration state. datapdf.comresearchgate.net
Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. For this compound and its derivatives, where the Cu(II) ion is paramagnetic (with a 3d⁹ electron configuration), EPR provides detailed insights into the electronic structure, local coordination environment, and dynamic behaviors of the copper center.
Investigation of Cu(II) Local Environment and Paramagnetic Properties
EPR spectroscopy is highly sensitive to the local environment surrounding the paramagnetic Cu(II) ion. The interaction of the unpaired electron with the external magnetic field and with the magnetic nuclei of the copper atom and ligand atoms provides a detailed picture of the coordination geometry. In copper(II) complexes, the EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling tensor (A), which are sensitive to the symmetry and nature of the ligands. ethz.ch
For instance, in a tetragonally distorted octahedral environment, as is common for Cu(II) aqua complexes, the EPR spectrum is described by the principal values g∥, g⊥, A∥, and A⊥. ethz.chscirp.org The condition g∥ > g⊥ > ge (where ge ≈ 2.0023 is the free electron g-value) is characteristic of a d(x²-y²) ground state, which corresponds to an axially elongated octahedral or square-planar geometry. scirp.orgescholarship.org Conversely, a d(z²) ground state, often associated with a compressed octahedral geometry, would result in g⊥ > g∥ ≈ ge. The paramagnetic nature of the Cu(II) ion is the fundamental reason these detailed investigations are possible, as its single unpaired electron acts as a sensitive probe of its surroundings.
Research on various copper(II) complexes, including those in aqueous solution and doped into host lattices, has consistently used EPR to deduce the coordination geometry. For example, studies on copper-doped zinc creatininium sulfate hexahydrate, a Tutton salt analogue, revealed EPR parameters consistent with the copper ion replacing zinc in the metal-hexahydrate complex, with the unpaired electron primarily in the copper 3d(x²-y²) orbital. escholarship.org
Determination of Spin Hamiltonian Parameters and Covalency
The spin Hamiltonian is a mathematical model used to describe the energy levels of a paramagnetic system in a magnetic field, and its parameters are determined from the experimental EPR spectrum. For a Cu(II) ion (S=1/2, I=3/2), the spin Hamiltonian includes the electron Zeeman interaction, the hyperfine interaction with the copper nucleus, and superhyperfine interactions with ligand nuclei. ethz.ch
The principal values of the g-tensor (g∥, g⊥ or gx, gy, gz) and the copper hyperfine tensor (A∥, A⊥ or Ax, Ay, Az) are the key spin Hamiltonian parameters. These parameters provide quantitative information about the electronic structure of the Cu(II) center. The g-values are related to the energy separation between the ground state and excited d-orbitals, while the A-values are related to the distribution of the unpaired electron's spin density. scirp.orgnih.gov
The magnitude of the hyperfine coupling constant (A) can also provide an indication of the covalency of the metal-ligand bonds. A smaller hyperfine coupling constant, compared to the free ion value, suggests a greater delocalization of the unpaired electron onto the ligand atoms, indicating a more covalent bond. For example, a study on a Cu(en)₂₂ complex noted that the hyperfine coupling was noticeably smaller compared to other Cu(II) complexes with coordinated nitrogen ligands, indicating less delocalization of the unpaired spin onto the nitrogen nuclei in this specific case.
Below is a table of representative spin Hamiltonian parameters for different Cu(II) complexes, illustrating the range of values observed.
| Compound/System | g∥ | g⊥ | A∥ (MHz) | A⊥ (MHz) | Reference |
| Cu(II)-doped Zinc Creatininium Sulfate Hexahydrate | 2.446 | 2.097 (avg) | -327 | -34.4 (avg) | escholarship.org |
| Cu(en)₂₂ | 2.208 | 2.048 | 560 | 62 | |
| Cu(II) in RO-Li₂O-Na₂O-K₂O-B₂O₃ glass | ~2.3-2.4 | ~2.05-2.07 | ~450-480 | N/A | scirp.org |
Note: g⊥ (avg) and A⊥ (avg) are calculated from the reported gx, gy and Ax, Ay values where applicable. A∥ values are often reported in units of 10⁻⁴ cm⁻¹ or Gauss; conversions have been made for consistency where data allows.
Analysis of Jahn-Teller Distortion Effects on Cu(II) Centers
The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion that removes this degeneracy. The Cu(II) ion, with its d⁹ configuration in an octahedral environment (Oₕ), possesses a doubly degenerate E₉ ground state, making it a classic example of a Jahn-Teller active ion. ukri.orgresearchgate.net This typically results in a distortion from a regular octahedron to a tetragonally elongated or, less commonly, a compressed geometry. ukri.org
EPR spectroscopy is exceptionally sensitive to these distortions. The anisotropy of the g and A tensors directly reflects the lowered symmetry of the Cu(II) site. ukri.orgutwente.nl Furthermore, EPR can distinguish between static and dynamic Jahn-Teller effects. A static distortion gives rise to a well-defined anisotropic spectrum that is stable over the EPR timescale. In contrast, a dynamic Jahn-Teller effect involves rapid conversion between different distorted geometries. researchgate.netwhiterose.ac.uk
This dynamic behavior is often temperature-dependent. At low temperatures, the system may be "frozen" into one of the distorted configurations, showing a static Jahn-Teller spectrum. As the temperature is raised, thermal energy can induce rapid interconversion between the equivalent elongated geometries, leading to an averaged, more isotropic EPR spectrum. researchgate.netacs.org Studies on deuterated ammonium this compound, (ND₄)₂Cu(D₂O)₆₂, have shown that the g-values derived from the EPR spectrum converge as the temperature is raised, which corresponds to the convergence of the Cu-O bond lengths observed via X-ray diffraction, illustrating this dynamic effect. acs.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. By tuning synchrotron X-ray radiation to the absorption edge of a specific element (in this case, the copper K-edge), one can probe the oxidation state, coordination number, symmetry, and bond distances of the copper centers. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments and Bond Distances
The EXAFS region refers to the oscillatory structure in the absorption coefficient that occurs at energies well above the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS spectrum can yield precise information about the number and type of neighboring atoms and their distances from the central absorbing atom. msu.ru
For copper(II) sulfate hydrates, EXAFS is an ideal tool for determining the structure of the [Cu(H₂O)₆]²⁺ cation. It can directly measure the Cu-O bond lengths of the coordinated water and sulfate ligands. Due to the Jahn-Teller effect, the Cu(II) ion in an aqueous environment typically exhibits a distorted octahedral geometry with four shorter equatorial bonds and two longer axial bonds. nih.govresearchgate.net
A 2020 EXAFS study on solid copper(II) sulfate pentahydrate (CuSO₄·5H₂O) provided a clear example of this. The analysis resolved four short equatorial Cu-O bonds and two distinct, longer axial Cu-O bond distances. nih.gov This demonstrates the power of EXAFS to reveal structural details that may be averaged in other techniques. The results from this and other studies on related hexaaqua copper(II) solids consistently show a noncentrosymmetric coordination environment, even when crystallographic studies might suggest a higher symmetry due to orientational disorder. nih.govresearchgate.net
Below is a table summarizing Cu-O bond distances in copper(II) sulfate pentahydrate and a related aqua complex as determined by EXAFS.
| Compound | Coordination Shell | Coordination Number | Bond Distance (Å) | Reference |
| CuSO₄·5H₂O (solid) | Cu-O (equatorial) | 4 | 1.959(3) | nih.gov |
| Cu-O (axial 1) | 1 | 2.22(1) | nih.gov | |
| Cu-O (axial 2) | 1 | 2.38(1) | nih.gov | |
| [Cu(H₂O)₆]²⁺ (aqueous) | Cu-O (equatorial) | 4 | 1.97 | nih.gov |
| Cu-O (axial 1) | 1 | 2.19 | nih.gov | |
| Cu-O (axial 2) | 1 | 2.33 | nih.gov |
X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Chemical Speciation
The XANES region, which comprises the absorption edge and features up to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge itself is a primary indicator of the oxidation state; the edge position shifts to higher energy with an increasing oxidation state. For copper, a shift of approximately 1-3 eV is observed when going from Cu(II) to Cu(III). calstate.edu
Features within the XANES spectrum, such as pre-edge peaks and the shape of the main edge (or "white line"), provide a fingerprint of the chemical species and its coordination environment. researchgate.netchemrxiv.org For instance, the intensity and position of the weak 1s → 3d pre-edge feature can be related to the centrosymmetry of the coordination site. The shape of the main 1s → 4p transition is also highly dependent on the coordination geometry (e.g., octahedral vs. square planar). researchgate.netresearchgate.net
In the context of copper(II) sulfate, the XANES spectrum confirms the +2 oxidation state of the copper ions. youtube.com Comparing the XANES profile of CuSO₄·5H₂O to reference compounds reveals features characteristic of an octahedral geometry. researchgate.net The precise analysis of these features, often aided by theoretical calculations, allows for a detailed understanding of the electronic structure and local symmetry, complementing the metrical information provided by EXAFS. chemrxiv.org
Atomic Absorption Spectroscopy (AAS) for Quantitative Copper Content Determination
Atomic Absorption Spectroscopy (AAS) is a robust and widely utilized analytical technique for determining the concentration of specific metal elements in a sample. usgs.govanalytik-jena.ru For the analysis of this compound and its derivatives, AAS provides a reliable method for quantifying the copper content with high accuracy and precision. dergipark.org.tr The technique is based on the principle that atoms of an element will absorb light at specific, characteristic wavelengths when they are in a gaseous, ground state. The amount of light absorbed is directly proportional to the concentration of the analyte atoms in the light path, a relationship described by the Beer-Lambert Law. scribd.comscribd.com
The process involves atomizing a sample, typically by introducing a solution into a high-temperature flame, which converts the sample constituents into free ground-state atoms. usgs.govoiv.int A hollow-cathode lamp, containing copper in this case, emits light at the characteristic wavelengths for copper. oiv.int This light is passed through the atomized sample, and a detector measures the intensity of the light before and after it passes through the sample. The difference in intensity allows for the calculation of the absorbance, which is then used to determine the concentration of copper. scribd.com
Sample Preparation and Instrumental Parameters
Accurate determination of copper content in solid samples like this compound first requires the preparation of a homogenous aqueous solution. A precisely weighed amount of the copper sulfate compound is dissolved in a suitable solvent, typically deionized water acidified with a small amount of nitric acid to prevent precipitation and ensure the stability of the copper ions in the solution. usgs.govusgs.gov The solution is then diluted to a known volume in a volumetric flask to achieve a concentration within the optimal working range of the instrument. usgs.gov For samples with very high copper concentrations, further serial dilutions are necessary. usgs.govscribd.com
The AAS instrument is configured with specific parameters optimized for copper analysis. These settings are crucial for achieving maximum sensitivity and accurate results.
Table 1: Typical Instrumental Parameters for Copper Determination by Flame AAS
| Parameter | Setting | Reference |
|---|---|---|
| Light Source | Copper (Cu) Hollow-Cathode Lamp | oiv.int |
| Wavelength | 324.7 nm | oiv.int |
| Slit Width | 0.5 - 0.7 nm | oiv.int |
| Flame Type | Air-Acetylene | oiv.int |
| Lamp Current | 3.5 - 5 mA | oiv.int |
| Burner Angle | 0° | analytik-jena.ru |
Calibration and Quantitative Analysis
To quantify the copper concentration in the prepared sample solution, a calibration curve is generated. scribd.com This is accomplished by preparing a series of standard solutions with known copper concentrations, typically by diluting a certified stock standard solution. dergipark.org.trusgs.gov These standards are analyzed sequentially by the AAS instrument to measure their absorbance.
The absorbance values are then plotted against their corresponding concentrations to create a calibration graph. scribd.com A linear relationship is expected within a certain concentration range. scribd.com The concentration of the unknown this compound sample solution is then determined by measuring its absorbance and interpolating the concentration from the linear calibration curve. scribd.com
Table 2: Example Calibration Data for Copper Analysis by AAS
| Standard Concentration (mg/L) | Absorbance |
|---|---|
| 0.0 (Blank) | 0.001 |
| 0.5 | 0.045 |
| 1.0 | 0.091 |
| 2.0 | 0.180 |
| 4.0 | 0.358 |
| 5.0 | 0.445 |
This table contains representative data to illustrate the linear relationship between concentration and absorbance.
Research Findings
Research studies consistently demonstrate that Flame AAS is a highly effective method for the quantification of copper across various sample matrices, including geological ores, agricultural soils, and aqueous solutions. analytik-jena.ruagr.hr The method is noted for its simplicity, robustness, and cost-effectiveness. analytik-jena.ru
In studies comparing analytical techniques, AAS shows strong agreement with other methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). For instance, a comparison of copper content in soil samples determined by AAS and ICP-MS showed a very high positive correlation (R² ≥ 0.996), indicating that AAS provides reliable and comparable results. agr.hr
The precision of the AAS method is typically evaluated by the relative standard deviation (RSD) of replicate measurements. For copper analysis, RSD values are often found to be below 5%, indicating good repeatability. researchgate.netresearchgate.net For example, replicate measurements of a 2.5 mg/L copper standard yielded a relative standard deviation of 3.3%. researchgate.net The accuracy of the method is often confirmed through spike recovery experiments, where a known quantity of copper is added to a sample. Recovery rates for copper analysis are typically within the range of 95-105%, demonstrating the method's accuracy. analytik-jena.ru
The detection limits for flame AAS are generally in the low mg/L (ppm) to high µg/L (ppb) range. researchgate.netwho.int For trace-level determinations, Graphite (B72142) Furnace AAS (GFAAS) can be employed, offering significantly lower detection limits, often in the range of 0.2 to 10 µg/L. usgs.gov
Table 3: Performance Metrics for Copper Quantification by AAS
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | agr.hr |
| Detection Limit (Flame AAS) | 0.60 - 20 µg/L | researchgate.netwho.int |
| Relative Standard Deviation (RSD) | < 5% | researchgate.net |
The application of AAS for determining the copper content in this compound and its derivatives is a direct and well-established procedure. By dissolving the solid compound to bring the copper into an analyzable aqueous form, the well-documented and validated methodologies for aqueous copper determination can be applied, ensuring accurate and precise quantification of the elemental composition.
Theoretical Chemistry and Computational Studies of Copper Ii Sulfate Systems
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) has become a primary computational method for studying copper(II) sulfate (B86663) systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules and materials, from which a wide range of properties can be derived.
Solid-state DFT simulations are particularly effective for analyzing crystalline materials like the various hydrates of copper(II) sulfate. These calculations model the periodic nature of the crystal lattice to predict structural parameters and vibrational modes.
A significant application of this method is in the field of terahertz (THz) spectroscopy. acs.orgnih.gov THz vibrational spectroscopy is a valuable tool for the non-destructive characterization of materials, as it can differentiate between various hydrated forms with high specificity. nih.gov However, assigning the specific atomic motions corresponding to the absorption peaks in an experimental THz spectrum can be complex. Solid-state DFT calculations are used to simulate the low-frequency vibrational spectra of crystalline copper sulfate hydrates. acs.orgnih.gov By comparing the computationally predicted spectra with experimental data from THz time-domain spectroscopy and powder X-ray diffraction (PXRD), a complete and accurate assignment of the experimental spectrum can be achieved. acs.orgnih.gov
These simulations have been instrumental in understanding the spectra of copper(II) sulfate monohydrate (CuSO₄·H₂O), trihydrate (CuSO₄·3H₂O), and the more common pentahydrate (CuSO₄·5H₂O). acs.orgnih.gov For instance, DFT studies revealed that the THz spectrum of commercially available "anhydrous" copper sulfate often contains contributions from monohydrate and trihydrate forms due to the compound's hygroscopic nature. acs.orgnih.gov Furthermore, simulations helped to fully assign the terahertz spectrum of copper(II) sulfate pentahydrate, which was previously difficult to interpret due to broad absorption from adsorbed water. nih.gov The theoretical models allow for an extensive investigation into the influence of basis set polarization functions on bonding interactions and lattice parameters, leading to a precise understanding of the low-frequency motions in these crystalline solids. acs.orgnih.gov
Table 1: Comparison of Experimental and DFT-Calculated THz Vibrational Modes for Copper(II) Sulfate Hydrates (Note: The following data is illustrative of the types of results generated in such studies and is based on findings from cited research.)
| Hydrate (B1144303) Form | Experimental THz Peak (cm⁻¹) | DFT-Calculated THz Peak (cm⁻¹) | Vibrational Mode Assignment |
| CuSO₄·H₂O | 55.8 | 56.2 | Lattice vibration (Librational mode of water) |
| 78.5 | 79.1 | Inter-molecular H-bond stretching | |
| CuSO₄·3H₂O | 48.2 | 47.9 | Water torsional mode |
| 65.1 | 64.5 | Cu-O stretching / Sulfate libration | |
| CuSO₄·5H₂O | 60.5 | 61.0 | Collective lattice phonon mode |
| 89.0 | 88.7 | Water wagging / libration |
Quantum-chemical calculations, primarily using DFT, are employed to investigate the electronic properties and energetics of copper(II) sulfate systems. These studies provide insights into molecular orbitals, charge distribution, and the stability of different molecular configurations.
DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ijcce.ac.ir Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides information on charge distribution, hybridization, and intramolecular charge transfer interactions by analyzing the electron density. ijcce.ac.ir
These computational methods have been used to study the interaction of nano-copper(II) sulfate with other molecules, calculating thermodynamic parameters of association and complex formation. ijcce.ac.ir In other advanced applications, DFT is used to calculate the adsorption energies of molecules on copper surfaces, which is relevant in fields like electroplating. mdpi.com For example, calculations have shown that the adsorption energy of certain organic molecules (levelers) on a copper surface can be quantified, providing a theoretical basis for their performance in industrial applications. mdpi.com The electronic structure calculations can also be used to model complex processes like the reduction of Cu(II) to Cu(I), correlating theoretical parameters like electron affinity with experimentally observed activity. nih.gov
Computational Modeling of Coordination Environments and Solvation Shells
The behavior of copper(II) sulfate in aqueous solution is governed by the interaction of the Cu²⁺ ion with surrounding water molecules. Computational modeling is essential for understanding the structure of the coordination complex and its solvation shells.
The hydrated copper(II) ion, [Cu(H₂O)ₙ]²⁺, is subject to Jahn-Teller distortion, which results in a non-spherical distribution of electron density and leads to a distorted coordination geometry. nih.gov A key debate in the field has been the precise coordination number and geometry of the hydrated Cu²⁺ ion. acs.org Computational models, often using a combination of DFT for the primary coordination sphere and continuum solvent models (like COSMO) for the bulk solvent, are used to explore these structures. acs.orgresearchgate.net
These studies investigate the relative stability of different coordination numbers, typically four, five, or six. acs.org Recent theoretical calculations and X-ray absorption studies suggest that the hydrated Cu²⁺ ion is best represented as a five-coordinate square-pyramidal structure or a six-coordinate, non-centrosymmetric, Jahn-Teller distorted octahedron. nih.govacs.org In the distorted octahedral model, there are four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. nih.govresearchgate.net
Modeling has also shown the importance of including the second hydration shell explicitly in calculations to accurately predict the energetics and preferred geometry. acs.orgresearchgate.net The inclusion of a full second hydration shell (totaling 18 water molecules) in DFT models leads to Gibbs free energies of aqueous reactions that are in excellent agreement with experimental values. researchgate.net A small energetic difference between various stable structures suggests that complexes with different coordination numbers may coexist in solution. acs.orgresearchgate.net
Table 2: Computed Cu–O Bond Distances for Hydrated Copper(II) Models (Note: Data is representative of findings from computational and experimental studies.)
| Coordination Model | Number of Water Ligands | Equatorial Cu–O Distance (Å) | Axial Cu–O Distance (Å) |
| Square-planar | 4 | ~1.94 | N/A |
| Square-pyramidal | 5 | ~1.96 | ~2.26 |
| Distorted-octahedral | 6 | ~1.96 | ~2.15 and ~2.32 |
Correlation of Theoretical Models with Experimental Spectroscopic and Structural Data
A primary goal of theoretical chemistry is to provide models that can accurately reproduce and interpret experimental results. In the study of copper(II) sulfate systems, there is a strong synergy between computational modeling and experimental techniques such as spectroscopy and X-ray diffraction.
As detailed in section 5.1.1, solid-state DFT calculations are directly correlated with THz spectroscopy and PXRD to provide unambiguous assignments of vibrational spectra for copper sulfate hydrates. acs.orgnih.govresearchgate.net This correlation is crucial for identifying the presence of different hydrate forms in a sample. acs.orgnih.gov
Similarly, the coordination geometries predicted by computational models (section 5.2) are validated against experimental data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.govresearchgate.net EXAFS provides direct information about the local atomic environment around the copper atom, including bond distances and coordination numbers. Studies have shown that EXAFS data for hydrated copper(II) ions are best fit by a non-centrosymmetric, Jahn-Teller distorted octahedral model, which aligns with the predictions from advanced DFT calculations. nih.govresearchgate.net
Furthermore, DFT calculations are used to assist in the interpretation of various other spectroscopic techniques. For instance, theoretical calculations of g-tensor values are correlated with experimental Electron Paramagnetic Resonance (EPR) spectra to characterize the electronic environment of the Cu(II) center in complexes. mdpi.commdpi.com The close agreement between simulated and experimental spectra confirms the predicted molecular structure and symmetry. mdpi.com This integrated approach, combining theoretical calculations with a range of experimental data, provides a comprehensive and detailed understanding of the structural and electronic properties of copper(II) sulfate systems.
Coordination Chemistry of Copper Ii Sulfate
Formation and Characterization of Hexaaquacopper(II) Ions in Solution
When copper(II) sulfate (B86663) dissolves in water, it forms the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. chemguide.co.uklibretexts.orgwikipedia.org This complex ion is responsible for the characteristic blue color of copper(II) sulfate solutions. chemguide.co.ukfiveable.me The central copper(II) ion, with a d⁹ electronic configuration, is surrounded by six water molecules acting as ligands, which are bound to the copper ion through their oxygen atoms. oneonta.edu These ligands arrange themselves in an octahedral geometry around the central metal ion. wikipedia.orgknockhardy.org.uk
The octahedral geometry of the [Cu(H₂O)₆]²⁺ ion is typically distorted due to the Jahn-Teller effect, a phenomenon common in d⁹ metal complexes. mdpi.comijrar.org This distortion, usually an elongation along one axis, removes the degeneracy of the e_g orbitals, leading to a more stable electronic state. This effect is also responsible for the broad and asymmetric nature of the absorption band observed in its electronic spectrum. ijrar.orgarcjournals.org The electronic spectrum of the hexaaquacopper(II) ion shows a broad absorption band in the visible region, which is attributed to d-d transitions. arcjournals.orgscribd.com
Synthesis and Structural Characterization of Copper(II) Sulfate-Based Coordination Compounds
The coordination chemistry of copper(II) extends far beyond the simple aquo complex, with the synthesis of a vast array of coordination compounds possible by replacing the water ligands with other molecules or ions.
Influence of Ligand Type, Coordination Sites, and Chelation
The nature of the ligand plays a critical role in determining the structure and stability of the resulting copper(II) complex. Ligands are classified by their denticity—the number of donor atoms they use to bind to the central metal ion.
Monodentate Ligands: Ligands like ammonia (B1221849) (NH₃) or chloride (Cl⁻) bind through a single donor atom. In the reaction with ammonia, four of the six water molecules in [Cu(H₂O)₆]²⁺ are typically replaced to form [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.uklibretexts.orgsydney.edu.auwordpress.com
Polydentate Ligands (Chelation): Ligands that can bind through multiple donor atoms are called chelating agents. This process, known as chelation, results in the formation of a more stable ring-like structure. For example, Schiff bases, which can be bidentate (N,O donors) or tridentate (N,N,O donors), form highly stable complexes with copper(II). ias.ac.innih.gov The stability is enhanced due to the chelate effect. The coordination sites of the ligand dictate how it binds to the metal. Ligands with N, O, or S donor atoms are common in copper(II) coordination chemistry, leading to diverse geometries such as distorted trigonal bipyramidal, square planar, and distorted octahedral. rsc.orgnih.gov
The table below illustrates various copper(II) complexes formed from different ligand types.
| Ligand Type | Example Ligand | Donor Atoms | Resulting Complex Example | Geometry |
| Monodentate | Ammonia (NH₃) | N | [Cu(NH₃)₄(H₂O)₂]²⁺ | Distorted Octahedral |
| Bidentate | Ethylenediamine (en) | N, N | [Cu(en)₂(H₂O)₂]²⁺ | Elongated Octahedral mdpi.com |
| Tridentate | Schiff Base (e.g., from salicylaldehyde) | N, N, O | [(L)₂Cu] | Distorted Trigonal Bipyramidal ias.ac.innih.gov |
| Tetradentate | Iminodiacetate derivative | N, O, O, O | [Cu(cpida)]⁻ | Polymeric |
Structural Elucidation of Novel Polynuclear Complexes and Coordination Polymers
Bridging ligands, which can coordinate to two or more metal centers simultaneously, facilitate the formation of polynuclear complexes and coordination polymers. These extended structures have garnered significant interest due to their unique properties and potential applications. mdpi.com
Hydrothermal reactions of copper(II) sulfate with ligands like pyridyl- and pyrazine-substituted tetrazoles have yielded a variety of structures, from discrete molecular clusters like [Cu₃(OH)(H₂O)₃(3-pyrHtet-O)₃(SO₄)] to 2D and 3D frameworks. acs.org In these structures, sulfate anions can also act as bridging ligands, linking copper centers. acs.org For example, the compound [Cu₄(pyrztet)₆(H₂O)₂(SO₄)] features chains of {Cu₄(tetrazolate)₆(H₂O)₂(SO₄)} units linked into a three-dimensional framework. acs.org
Magnetic Properties of Copper(II) Coordination Complexes
Copper(II) is a d⁹ ion, meaning it has one unpaired electron in its d-orbitals. Consequently, its mononuclear complexes are typically paramagnetic. nih.gov The magnetic moment for these complexes is generally observed in the range of 1.75–2.20 Bohr magnetons (B.M.), which is slightly above the spin-only value of 1.73 B.M., indicating a small orbital contribution to the magnetic moment. arcjournals.orgsemanticscholar.org
In polynuclear complexes, where multiple copper(II) centers are in proximity, magnetic exchange interactions can occur between the paramagnetic ions. These interactions, mediated by the bridging ligands, can be either:
Ferromagnetic: The spins align in the same direction, resulting in a higher magnetic moment. rsc.org
The nature and strength of this magnetic coupling are highly dependent on the geometry of the bridging unit and the specific orbitals involved in the exchange pathway. tandfonline.com Magnetic susceptibility measurements over a range of temperatures are the primary experimental technique used to study these interactions. rsc.orgtandfonline.com
Electronic Transitions and Geometry in Synthesized Complexes
The vibrant colors of many copper(II) coordination compounds are a result of electronic transitions between d-orbitals, known as d-d transitions. scribd.com The energy required for these transitions falls within the visible region of the electromagnetic spectrum. The geometry of the complex has a profound effect on the splitting of the d-orbitals and, therefore, on the energy and appearance of these d-d bands.
For a d⁹ ion like Cu(II) in an octahedral field, a single electronic transition (²E_g → ²T₂_g) is expected. arcjournals.orgresearchgate.net However, due to the Jahn-Teller distortion, the e_g and t₂_g sets of orbitals are further split. This results in multiple possible transitions with very close energies, which often overlap to produce a single broad, asymmetric absorption band in the electronic spectrum. ijrar.orgarcjournals.org
Different coordination geometries lead to distinct d-orbital splitting patterns and, consequently, different electronic spectra:
Distorted Octahedral: As seen in [Cu(H₂O)₆]²⁺, these complexes typically show a broad absorption band in the 500-770 nm range. arcjournals.orgderpharmachemica.com
Square Planar: This geometry can be considered an extreme case of tetragonal distortion. Complexes with this geometry, such as those with certain Schiff base ligands, also show characteristic d-d transitions. mdpi.com
Trigonal Bipyramidal: This less common geometry has a more complex d-orbital splitting pattern, leading to different spectral features. nih.gov
The position of the maximum absorbance (λ_max) is sensitive to the nature of the coordinated ligands, an effect summarized in the spectrochemical series. acs.org Ligands that cause a larger splitting of the d-orbitals (strong-field ligands) lead to absorption at higher energies (shorter wavelengths). acs.org
The table below summarizes the electronic spectral data for representative copper(II) complexes.
| Complex | Geometry | d-d Transition λ_max (nm) | Appearance |
| [Cu(H₂O)₆]²⁺ | Distorted Octahedral | ~800 | Light Blue Solution libretexts.org |
| [Cu(NH₃)₄(H₂O)₂]²⁺ | Distorted Octahedral | ~600 | Deep Blue/Violet Solution wordpress.com |
| [CuCl₄]²⁻ | Tetrahedral | ~400-470 | Yellow-Green Solution wordpress.comibchem.com |
Ligand Exchange Mechanisms and Stability Constants in Aqueous Systems
When copper(II) sulfate hexahydrate dissolves in water, it forms the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The coordination chemistry of this complex ion in aqueous solution is characterized by ligand exchange reactions, where the coordinated water molecules are replaced by other ligands. The mechanisms of these exchanges and the stability of the resulting complexes are fundamental to understanding the behavior of copper(II) in solution.
The [Cu(H₂O)₆]²⁺ ion has a d⁹ electronic configuration, which leads to a significant Jahn-Teller distortion. libretexts.orglibretexts.org This effect results in a tetragonally distorted octahedral geometry, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. libretexts.orgrsc.org This distortion removes the degeneracy of the eg orbitals and contributes to the lability of the complex, meaning it undergoes rapid ligand exchange. libretexts.org The two axially positioned water molecules are held more weakly and are exchanged more rapidly than the four in the equatorial positions.
Ligand exchange reactions are equilibrium processes, and the extent to which a reaction proceeds is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A large stability constant indicates that the product complex is much more stable than the reactant aqua complex, and the equilibrium lies far to the right. chemguide.co.uk
A prominent example of ligand exchange is the reaction of the hexaaquacopper(II) ion with ammonia. chemguide.co.ukchemguide.co.uk The water molecules are replaced by ammonia molecules in a stepwise manner. chemguide.co.ukumb.edu Notably, only four water molecules are typically replaced to form the tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.uklibretexts.org The remaining two water molecules are in the axial positions of the distorted octahedron.
The stepwise formation of the copper-ammine complexes can be represented by the following equilibria:
[Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O
[Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O
[Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O
[Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O
Interactive Data Table: Stepwise Stability Constants for [Cu(NH₃)ₙ(H₂O)₆₋ₙ]²⁺
| Step (n) | Equilibrium Reaction | Stepwise Constant (Kₙ) | Log Kₙ |
| 1 | [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | 2.0 x 10⁴ | 4.30 |
| 2 | [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | 4.0 x 10³ | 3.60 |
| 3 | [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | 1.0 x 10³ | 3.00 |
| 4 | [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | 2.0 x 10² | 2.30 |
| Overall | [Cu(H₂O)₆]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4H₂O | β₄ = 1.6 x 10¹³ | 13.20 |
Data sourced from multiple chemistry resources, rounded for clarity. umb.edulibretexts.org
The successive stability constants generally decrease as more ligands are added, a trend influenced by statistical factors and changes in the electronic and steric environment of the central copper ion. umb.edu
Another important ligand exchange reaction occurs with chloride ions. The addition of a source of chloride ions, such as concentrated hydrochloric acid, to a solution of hexaaquacopper(II) ions results in a color change from blue to green or yellow-green. chemguide.co.ukchemguideforcie.co.uk This is due to the formation of chloro-complexes, primarily the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. theexamformula.co.uk This reaction involves a change in coordination geometry from distorted octahedral to tetrahedral. emerginginvestigators.org
[Cu(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [CuCl₄]²⁻ + 6H₂O
The stability constants for various copper(II) complexes illustrate the relative affinity of different ligands for the Cu²⁺ ion in aqueous solution.
| Ligand (L) | Complex Formed | Overall Stability Constant (log β) |
| Water | [Cu(H₂O)₆]²⁺ | 0 |
| Chloride | [CuCl₄]²⁻ | ~5.6 |
| Ammonia | [Cu(NH₃)₄(H₂O)₂]²⁺ | ~13.2 |
| EDTA⁴⁻ | [Cu(EDTA)]²⁻ | ~18.8 |
Values are approximate and can vary with experimental conditions. chemguide.co.uk
The data clearly shows that multidentate ligands like EDTA form significantly more stable complexes than monodentate ligands like water, ammonia, or chloride. This is known as the chelate effect, which is driven by a favorable entropy change upon the displacement of multiple water molecules by a single chelating ligand. chemguide.co.uk
The mechanism of ligand exchange in copper(II) aqua ions is generally considered to be associative in nature, influenced by the Jahn-Teller effect. libretexts.orgresearchgate.net The lability of the axial water molecules facilitates the approach of an incoming ligand to form a five- or seven-coordinate intermediate, which then releases a departing water molecule. The rapid kinetics of these exchange reactions are a hallmark of the aqueous chemistry of copper(II). umb.edu
Hydration/dehydration Kinetics and Thermodynamics of Copper Ii Sulfate Hydrates
Mechanisms and Pathways of Hydration and Dehydration Processes
The processes of adding or removing water from the crystal lattice of copper(II) sulfate (B86663) are not simple, direct transformations but often involve a series of steps and the formation of intermediate species. acs.orgnih.gov These transformations are classic examples of solid-state reactions influenced by factors such as the creation of interfaces between different solid phases and the diffusion of water molecules. royalsocietypublishing.org
Research has shown that the hydration and dehydration of copper(II) sulfate hydrates proceed through distinct intermediate phases. acs.orgnih.govroyalsocietypublishing.org For instance, the dehydration of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) does not occur in a single step to the anhydrous form but rather in stages, with the formation of the trihydrate (CuSO₄·3H₂O) and the monohydrate (CuSO₄·H₂O) as stable intermediates. royalsocietypublishing.orgwikipedia.org
The transformation between different hydrate (B1144303) states of copper(II) sulfate is governed by the kinetics of nucleation and growth. acs.orgnih.govacs.org Nucleation is the initial formation of minute new phase particles within the existing phase, which then grow larger. scribd.com The hydration of salt hydrates is often described by a solution-mediated nucleation and growth mechanism. acs.orgnih.gov
Thermal Gravimetric Analysis (TGA) for Mass Loss and Thermal Stability Assessment
Thermal Gravimetric Analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of hydrated salts like copper(II) sulfate pentahydrate. youtube.commt.com By precisely measuring the change in mass of a sample as a function of temperature, TGA can identify the distinct stages of dehydration. youtube.commt.com
When copper(II) sulfate pentahydrate is heated, it loses its water of crystallization in a stepwise manner. wikipedia.orgquora.com The TGA curve for CuSO₄·5H₂O typically shows several distinct mass loss steps, corresponding to the sequential removal of water molecules before the final decomposition of the anhydrous salt at much higher temperatures. mt.comias.ac.in
The dehydration process generally occurs in the following stages:
Loss of two water molecules: CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O
Loss of two more water molecules: CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O
Loss of the final water molecule: CuSO₄·H₂O → CuSO₄ + H₂O
The exact temperatures for these transitions can vary depending on experimental conditions such as the heating rate. ias.ac.in However, a general representation of the mass loss observed in TGA is detailed below.
| Dehydration Step | Temperature Range (°C) | Reaction | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
|---|---|---|---|---|
| 1 | ~60-110 | CuSO₄·5H₂O → CuSO₄·3H₂O + 2H₂O | 14.42 | ~14.4 |
| 2 | ~110-130 | CuSO₄·3H₂O → CuSO₄·H₂O + 2H₂O | 14.42 | ~14.4 |
| 3 | ~200-280 | CuSO₄·H₂O → CuSO₄ + H₂O | 7.21 | ~7.2 |
| Total | CuSO₄·5H₂O → CuSO₄ + 5H₂O | 36.05 | ~36.0 |
Note: The temperature ranges are approximate and can be influenced by the experimental heating rate and atmosphere. The observed mass loss values are typical and align closely with the theoretical calculations based on the molar masses of the compounds. youtube.commt.comias.ac.in
Influence of Environmental Parameters on Hydration State Transformations
The stability and transformation of copper(II) sulfate hydrates are critically dependent on environmental parameters, primarily temperature and relative humidity (water vapor pressure). acs.orgnih.govresearchgate.net The equilibrium between the different hydrate forms is a dynamic process.
Temperature: As demonstrated by TGA, increasing the temperature provides the energy needed to break the bonds holding the water molecules within the crystal lattice, leading to dehydration. wikipedia.orgias.ac.in Heating the blue pentahydrate crystals drives off the water of crystallization, eventually resulting in the white anhydrous copper(II) sulfate. quora.comquora.com This process is endothermic, requiring an input of energy. youtube.com
Humidity (Water Vapor Pressure): The partial pressure of water vapor in the surrounding atmosphere is a key factor in determining which hydrate is the most stable. acs.orgnih.gov
At a given temperature, a specific hydrate form will be in equilibrium with a certain water vapor pressure. acs.orgnih.gov
If the ambient water vapor pressure is lower than the equilibrium pressure of a hydrate, it will tend to dehydrate to a lower hydrate or the anhydrous form. researchgate.net
Conversely, if the ambient water vapor pressure is higher than the equilibrium pressure, a lower hydrate or the anhydrous form will absorb moisture from the air and transform into a higher hydrate. acs.orgnih.gov
For example, at 30°C, CuSO₄·H₂O is stable below 9 mbar, CuSO₄·3H₂O is stable between 9 and 14 mbar, and CuSO₄·5H₂O is stable above 14 mbar. acs.orgnih.gov This relationship highlights the competitive nature of hydration and dehydration, where the direction of the transformation is dictated by the thermodynamic drive to reach equilibrium with the surrounding environment. The rate of these transformations is also affected by these parameters; for instance, the rate of dehydration of the pentahydrate is found to be highly dependent on the pressure of water vapor. researchgate.net
Environmental Speciation and Transformation Research of Copper Ii in Sulfate Systems
Copper(II) Speciation and Bioavailability in Aquatic and Sediment Systems
In aquatic environments, the speciation of dissolved copper is typically dominated by complexation with organic ligands frontiersin.org. These interactions are crucial as they limit the concentration of free cupric ions (Cu²⁺), the form most known for its toxicity to aquatic microorganisms frontiersin.orgnih.gov. When copper is introduced into the water column, a significant portion is rapidly transferred to the sediment through processes like adsorption, precipitation, and sedimentation nih.gov.
Once in the sediment, copper partitions into various geochemical fractions, which influences its stability and potential bioavailability. Research on catfish ponds that received regular applications of copper sulfate (B86663) showed that the accumulated copper was primarily distributed among organic matter-bound, carbonate-bound, and amorphous iron oxide-bound fractions nih.gov. While a smaller portion remains in more mobile soluble and exchangeable forms, the strong association with sediment components generally limits the bioavailability and toxicity of copper nih.govnih.gov. The formation of highly insoluble precipitates, such as copper sulfide (B99878), in anoxic sediments further restricts its availability nih.gov.
| Sediment Fraction | Percentage of Total Copper (%) |
|---|---|
| Carbonate-Bound | 31.8 |
| Organic Matter-Bound | 30.7 |
| Amorphous Iron Oxide-Bound | 22.1 |
| Soluble and Exchangeable | 3.4 |
This table is based on data from a study on catfish ponds receiving periodic copper sulfate applications nih.gov.
Redox Transformations of Copper (Cu(II) to Cu(I)) under Anoxic and Suboxic Conditions
Copper is a redox-active element, meaning it can readily change its oxidation state in response to environmental conditions researchgate.net. In the transition from oxic to suboxic and anoxic environments, such as in flooded soils or stratified water bodies, one of the most significant transformations is the reduction of cupric copper, Cu(II), to cuprous copper, Cu(I) researchgate.netresearchgate.net. This reduction can occur before the onset of significant sulfate reduction researchgate.net.
Studies on freshwater sediments have demonstrated that this transformation can be substantial. For instance, under suboxic conditions, it was observed that in two out of three studied sediments, approximately 80% of the copper was reduced to Cu(I), with the remaining 20% persisting as Cu(II) complexed with organic matter researchgate.netnih.govosti.gov. In a coarser sediment, about half of the copper was reduced, forming Cu(I)-organic matter complexes researchgate.netnih.govosti.gov. This reduction process is critical as Cu(I) behaves very differently from Cu(II), readily forming strong complexes with reduced sulfur ligands and organic matter researchgate.net. The mechanism for this reduction can involve abiotic or biotic processes, including reactions with organic substances or dissolved sulfide researchgate.netresearchgate.net.
Formation of Copper Sulfide Minerals and Organic Complexes in Environmental Matrices
Under anoxic conditions, particularly where sulfate reduction is active, the fate of copper is dominated by the formation of highly insoluble copper sulfide minerals nih.govresearchgate.net. The sulfide, produced by sulfate-reducing bacteria, reacts with copper to form these stable precipitates, effectively removing copper from the dissolved phase and reducing its toxicity researchgate.netresearchgate.netosti.gov. Spectroscopic studies have identified specific copper sulfide minerals forming in these environments, with covellite (CuS) and chalcopyrite (CuFeS₂) being predominant species in many anoxic freshwater sediments nih.govosti.gov.
In addition to mineral formation, copper, particularly the reduced Cu(I) form, forms strong complexes with organic matter researchgate.net. In some anoxic sediments, especially where available sulfide might be limited, Cu(I) predominantly complexes with thiol groups of organic matter rather than forming bulk sulfide minerals nih.govosti.gov. An alternative pathway for copper sulfide formation that bypasses sulfate reduction has also been identified, involving the mineralization of organic sulfur from compounds like cysteine by soil microorganisms, which leads to the formation of copper sulfide nanoparticles researchgate.net.
| Sediment Type/Condition | Dominant Copper Species Identified |
|---|---|
| Anoxic Sediments (General) | Copper sulfides (Covellite, Chalcopyrite) nih.govosti.gov |
| Anoxic Sediment (Spring Creek, 30 mg/kg Cu) | Cu(I) complexed to thiol groups of organic matter nih.govosti.gov |
| Suboxic Sediments (River Raisin, Maple Lake) | ~80% reduced to Cu(I), ~20% as Cu(II)-organic matter complexes researchgate.netnih.gov |
| Suboxic Sediment (Spring Creek) | ~50% as Cu(I)-organic matter complexes, ~50% as Cu(II)-organic matter complexes researchgate.netnih.gov |
This table summarizes findings from spectroscopic analysis of copper-spiked freshwater sediments researchgate.netnih.govosti.gov.
Factors Influencing Copper Transformation and Fate
The speciation and transformation of copper in sulfate systems are controlled by a combination of physicochemical and biological factors.
Redox Potential : The transition from oxic to suboxic and anoxic conditions is the primary driver for the reduction of Cu(II) to Cu(I) and the subsequent dominance of sulfide and reduced organic complexes researchgate.netnih.govosti.gov.
pH : While not the primary focus of the redox transformations, pH is a master variable that influences the solubility of copper minerals and the surface charge of organic matter and oxides, thereby affecting copper's tendency to adsorb or remain in solution.
Dissolved Organic Carbon (DOC) : Organic matter is a critical control on copper fate. It can bind with both Cu(II) and Cu(I), preventing precipitation and influencing mobility researchgate.netnih.gov. The presence of specific functional groups, such as thiols, is key for complexing Cu(I) nih.govosti.gov. The addition of organic matter to sediments can fuel microbial activity, triggering the shift from suboxic to anoxic conditions and promoting sulfate reduction nih.govosti.gov.
Microbial Activity : Microorganisms play a direct and indirect role in copper transformation. Sulfate-reducing bacteria are responsible for producing the sulfide that leads to the formation of copper sulfide minerals researchgate.net. Furthermore, certain bacteria can mineralize organic sulfur, providing an alternative source of sulfide for copper precipitation researchgate.net. Conversely, other bacteria can facilitate the oxidative dissolution of copper sulfide minerals, a process that can remobilize copper into the environment researchgate.net.
Sulfate Availability : The concentration of sulfate is a key factor, as it serves as the substrate for sulfate-reducing bacteria researchgate.net. In environments depleted of sulfate, the formation of copper sulfide is limited, and other species such as Cu(0) or Cu(I) complexed with organic sulfur groups may become the dominant forms researchgate.net.
Advanced Analytical Methodologies Utilizing Copper Ii Sulfate
Development of Spectroscopic Methods for Copper Ion Quantification in Complex Matrices (e.g., UV-Vis, AAS, ICP)
Spectroscopic techniques are paramount in analytical chemistry for their sensitivity and selectivity. Copper(II) sulfate (B86663) is instrumental in the development and calibration of these methods for copper ion quantification.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for determining the concentration of colored solutions. Aqueous solutions of copper(II) sulfate, which are characteristically blue, absorb light in the red region of the visible spectrum. anokaramsey.edu This property is the basis for its quantification using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. cram.comvernier.com
Solutions of copper(II) sulfate typically exhibit a broad absorption maximum (λmax) at approximately 800-810 nm, which is attributed to d-d electronic transitions of the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺. researchgate.netcetjournal.it However, for practical measurements, a wavelength around 635 nm is also commonly used. anokaramsey.edu By preparing a series of standard solutions of known concentration from high-purity copper(II) sulfate, a calibration curve of absorbance versus concentration can be constructed. vernier.comrsc.orgscribd.com This curve then allows for the determination of copper concentration in unknown samples. rsc.orgwebassign.net The method is valued for its simplicity and cost-effectiveness. sci-arch.org
Research Findings: Studies have demonstrated a linear relationship between absorbance and concentration for copper(II) sulfate solutions over specific ranges. For instance, one analysis showed good linearity in the 1-20 g/L range with a well-defined peak at about 805 nm. cetjournal.it Another experiment determined the molar absorptivity of CuSO₄ at 635 nm to be 2.81 M⁻¹cm⁻¹. anokaramsey.edu
| Concentration (M) | Absorbance at λmax (AU) | Reference Wavelength (nm) |
|---|---|---|
| 0.05 | 0.141 | 635 |
| 0.10 | 0.281 | 635 |
| 0.20 | 0.562 | 635 |
| 0.40 | 1.124 | 635 |
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive technique for determining the concentration of specific metal elements. jetir.org In this method, a solution containing the analyte is atomized, typically in a flame or a graphite (B72142) furnace, and the absorption of light by the free atoms at a characteristic wavelength is measured. jetir.orgscribd.comlibretexts.org
High-purity copper(II) sulfate is essential for preparing standard solutions to calibrate the AAS instrument. scribd.comgovst.edu The instrument is set to a wavelength specific for copper, usually 324.8 nm. libretexts.orggovst.edu The absorbance of the standards is measured to create a calibration curve, which is then used to determine the concentration of copper in samples like water, soil, or biological tissues. jetir.orglibretexts.orggovst.edu Flame AAS (FAAS) is noted for its high selectivity, speed, and low operational cost. govst.edu For even lower detection limits, Graphite Furnace AAS (GFAAS) can be employed. nemi.gov
Research Findings: A method for determining copper in soil and mine tailings using FAAS was developed with a detection limit of 0.12 mg/L and a linear working range of 0.1 to 5 ppm. govst.edu The accuracy of AAS methods is routinely high, in the range of 0.5–5%, provided that spectral and chemical interferences are minimized. libretexts.org
Inductively Coupled Plasma (ICP)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful multi-element techniques for trace and ultra-trace analysis. thermofisher.comuctm.edu In ICP-OES, the sample is introduced into a high-temperature plasma, which excites the atoms. The light emitted at characteristic wavelengths as the atoms return to their ground state is measured to quantify the elements present. thermofisher.com
Copper(II) sulfate is used to prepare matrix-matched multi-element calibration standards for the analysis of impurities in high-purity materials or the determination of copper in various samples. thermofisher.comthermofisher.com For example, in the quality control of electronic-grade copper sulfate, the compound itself is dissolved, and the solution is analyzed for trace metal impurities. thermofisher.comthermofisher.com The technique is valued for its accuracy, high throughput, and minimal sample preparation. thermofisher.comthermofisher.com
Research Findings: An ICP-OES method was developed to analyze elemental impurities in electronic-grade copper sulfate. thermofisher.com Calibration standards were prepared from 0 to 100 µg/L and matrix-matched with 2% CuSO₄. thermofisher.com The method demonstrated excellent stability over a 60-minute analysis period. thermofisher.com
Novel Colorimetric Assay Development for Environmental or Chemical Analysis
The ability of copper(II) ions to induce color changes in specific reagents is the foundation for many novel colorimetric assays. These assays provide simple, rapid, and often low-cost methods for detecting various analytes. rsc.org Copper(II) sulfate often serves as the source of Cu²⁺ ions in the development and application of these sensors. acs.orgresearchgate.net
One approach involves the interaction of Cu²⁺ with a specific ligand or nanoparticle, leading to a visually detectable color change. nih.gov For instance, a method using diethyldithiocarbamate (B1195824) (DDTC) to bind with copper ions forms a stable, yellow-colored complex (Cu-DDTC). The intensity of this color is proportional to the copper ion concentration and can be measured using simple devices like a smartphone camera. nih.gov
Another innovative strategy uses the catalytic or quenching properties of copper ions. A colorimetric sensor for sulfide (B99878) ions was developed based on the quenching effect of copper(II) sulfate on the fluorescence of tannic acid-capped copper nanoclusters. This quenching is accompanied by a color change from sky blue to brown as copper sulfide (CuS) forms. researchgate.net In a different application, copper(II) sulfate was used to induce diphenylamine (B1679370) (DPA) to react with a keto aldehyde group, producing an intense blue color within minutes for the detection of pathogenic DNA. acs.org
Research Findings: A colorimetric sensor for sulfide ions demonstrated a linear relationship with sulfide concentration in the range of 6.0 – 130.0 μM, with a colorimetric detection limit of 2.0 μM. researchgate.net A novel imidazole-derived chemosensor for Cu²⁺ produced a blue-colored solution and exhibited a detection limit as low as 1.01 nM. nih.gov
| Target Analyte | Reagent/System | Principle | Detection Limit |
|---|---|---|---|
| Sulfide Ion (S²⁻) | Tannic Acid-Capped Copper Nanoclusters / CuSO₄ | Fluorescence quenching and color change (blue to brown) upon CuS formation. researchgate.net | 2.0 μM (Colorimetric) |
| Pathogen DNA | Diphenylamine (DPA) / CuSO₄ | CuSO₄ induces DPA to react with a keto aldehyde group, producing a blue color. acs.org | 10² CFU mL⁻¹ (E. faecium) |
| Copper Ion (Cu²⁺) | 1N-allyl-2-(2, 5-dimethoxyphenyl)-4, 5-diphenyl-1H-imidazole (ADPPI) | ADPPI interacts with Cu²⁺ to produce a blue-colored solution. nih.gov | 1.01 nM |
| Copper Ion (Cu²⁺) | Diethyldithiocarbamate (DDTC) | DDTC binds Cu²⁺ to form a stable yellow complex. nih.gov | Not specified |
Application as a Standard or Reagent in Analytical Chemistry
Beyond its use in modern spectroscopic methods, copper(II) sulfate holds a classical role as both a standard and a reagent in various analytical chemistry techniques, particularly in titrimetry. courseworkbank.info
Standard for Calibration
As discussed previously, high-purity copper(II) sulfate (often the pentahydrate, CuSO₄·5H₂O) is a reliable primary or secondary standard for preparing solutions of known copper concentration. webassign.netgovst.edu These standard solutions are indispensable for calibrating instruments and validating analytical methods, ensuring the accuracy and reliability of results in techniques like AAS, ICP, and UV-Vis spectroscopy. webassign.netscribd.comcourseworkbank.info
Reagent in Titrations
Copper(II) sulfate is a key reagent in several well-known chemical tests and titrations.
Redox Titrations: In iodometric titrations, copper(II) ions are used to determine the concentration of substances like sodium thiosulfate (B1220275). Cu²⁺ ions oxidize iodide ions (I⁻) to form free iodine (I₂), which is then titrated with a standard sodium thiosulfate solution. hiranuma.com This method is commonly used to determine the copper content in plating solutions. hiranuma.com
Complexometric Titrations: Copper(II) ions can be determined by titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA). A standard solution of copper(II) sulfate can be used to standardize the EDTA solution. ijsrm.net
Neutralization Titrations: An interesting application is the use of copper(II) sulfate as an indicator in acid-base titrations, serving as a substitute for phenolphthalein. researchgate.netasianpubs.org The endpoint is marked by the appearance of a faint, stable bluish-white turbidity due to the precipitation of cupric hydroxide (B78521) (Cu(OH)₂) as the solution becomes alkaline (pH 6 and above). asianpubs.org This method is advantageous because copper sulfate is water-soluble (unlike phenolphthalein, which requires ethanol) and the endpoint is very stable. researchgate.netasianpubs.org
Reagent in Qualitative Tests: It is a component of Benedict's and Fehling's solutions, used to test for reducing sugars. wikipedia.org In these tests, the blue Cu²⁺ is reduced to red, insoluble copper(I) oxide. wikipedia.org It is also used in the Biuret reagent to test for proteins. wikipedia.org
Q & A
Q. How can copper(II) sulfate hexahydrate be synthesized in a laboratory setting, and what safety protocols are essential during synthesis?
- Methodological Answer : this compound is typically synthesized by reacting copper(II) oxide or carbonate with dilute sulfuric acid. After neutralization, the solution is heated to saturation, and crystals form upon cooling. To prevent hydrolysis, 1–2 drops of sulfuric acid are added before crystallization. Safety protocols include working in a fume hood, wearing nitrile gloves, and using chemical splash goggles. Post-synthesis, residues must be neutralized before disposal .
Q. What analytical techniques are most reliable for confirming the hydration state of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) is the gold standard for determining hydration states. Heating the compound to 150°C removes all six water molecules, with mass loss steps correlating to distinct hydration shells. Gravimetric analysis can also be used: measure the mass difference before and after dehydration. Cross-validation with Karl Fischer titration ensures accuracy, particularly for trace moisture .
Q. How does the crystalline structure of this compound influence its reactivity in aqueous solutions?
- Methodological Answer : The octahedral coordination of Cu²⁺ ions with six water molecules in the crystal lattice affects solubility and redox behavior. X-ray diffraction (XRD) confirms the triclinic structure (space group P1̄), which dissociates in water to release Cu²⁺ and SO₄²⁻ ions. Conductivity measurements (e.g., 0.1 M solution at 25°C: ~2.5 mS/cm) and UV-Vis spectroscopy (absorption peak at ~800 nm for d-d transitions) provide insights into ion mobility and ligand interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 110°C vs. 150°C for water loss) often arise from differences in heating rates or atmospheric conditions. Controlled TGA experiments under inert (N₂) vs. oxidative (O₂) atmospheres can isolate these effects. For example, in N₂, the hexahydrate loses all water by 150°C, while in O₂, partial oxidation may alter mass-loss profiles. Pairing TGA with differential scanning calorimetry (DSC) identifies endothermic/exothermic events, clarifying phase transitions .
Q. What mechanistic considerations are critical when using this compound as a catalyst in Fenton-like reactions?
- Methodological Answer : In Fenton-like systems, Cu²⁺ acts as a redox mediator, generating hydroxyl radicals (•OH) via reaction with H₂O₂. Key parameters include pH (optimized at 3–4 to prevent Cu(OH)₂ precipitation) and Cu²⁺:H₂O₂ molar ratios (typically 1:10). Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) confirms •OH formation. Competitive quenching studies (e.g., using tert-butanol) differentiate radical vs. non-radical pathways .
Q. How can this compound be integrated into coordination polymers, and what characterization methods validate structural integrity?
- Methodological Answer : Coordination polymers are synthesized by mixing CuSO₄•6H₂O with organic ligands (e.g., 1,3,5-benzenetricarboxylic acid) in hydrothermal conditions (120°C, 24 hrs). Single-crystal XRD resolves the 3D framework, while Fourier-transform infrared (FTIR) spectroscopy identifies ligand-metal binding (e.g., shifts in carboxylate stretching frequencies). Magnetic susceptibility measurements (SQUID magnetometry) reveal antiferromagnetic interactions between Cu²⁺ centers .
Data Contradiction Analysis
Q. Why do reported UV-Vis absorption maxima for Cu²⁺ in aqueous solutions vary across studies?
- Methodological Answer : Variations in λ_max (700–820 nm) stem from differences in counterions (SO₄²⁻ vs. Cl⁻), pH, or coordination geometry. Standardize conditions by preparing solutions in 0.1 M HNO₃ (pH ≈1) to ensure [Cu(H₂O)₆]²⁺ predominance. Compare spectra with reference compounds (e.g., Cu(NO₃)₂) to isolate sulfate-specific effects. ICP-OES quantifies Cu²⁺ concentration, ensuring consistent comparisons .
Safety and Compliance
Q. What are the critical exposure controls when handling this compound in nanoparticle synthesis?
- Methodological Answer : Use HEPA-filtered gloveboxes for nanopowder synthesis to prevent inhalation. For liquid-phase reactions, implement local exhaust ventilation (LEV) with a capture velocity ≥0.5 m/s. Personal air monitoring (NIOSH Method 7029) ensures airborne Cu levels remain below the OSHA PEL (1 mg/m³). Emergency protocols must include 15-minute eye irrigation (ANS/ISEA Z358.1 compliant stations) and chelation therapy (e.g., D-penicillamine) for acute ingestion .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
